molecular formula C7H6FN3O B1472619 2-Fluoro-4-azidobenzyl alcohol CAS No. 903562-90-3

2-Fluoro-4-azidobenzyl alcohol

Cat. No. B1472619
CAS RN: 903562-90-3
M. Wt: 167.14 g/mol
InChI Key: KPMSQZOFSBOCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .


Chemical Reactions Analysis

Alcohols, such as “2-Fluoro-4-azidobenzyl alcohol”, can undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . The specific reactions that “2-Fluoro-4-azidobenzyl alcohol” undergoes are not detailed in the search results.


Physical And Chemical Properties Analysis

“2-Fluoro-4-azidobenzyl alcohol” is a chemical compound with a molecular weight of 204.13 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Material Sciences

Organic azides, including (4-azido-2-fluorophenyl)methanol, have found extensive use in material sciences . They can act as cross-linkers, altering the physical properties of polymers and boosting the efficiencies of polymer-based devices .

Energy Production

The propensity of organic azides to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials . This property could potentially be harnessed in the design of energy production systems.

Polymer Crosslinking

The reactive nitrenes produced by organic azides are extraordinarily efficient in polymer crosslinking . This process is used to enhance the physical properties of polymers.

Organic Solar Cells (OSCs)

Organic azides can be used to improve the efficiency of organic solar cells (OSCs) . The crosslinking ability of organic azides can be used to create more durable and efficient solar cells.

Light-Emitting Diodes (LEDs)

In the field of optoelectronics, organic azides can be used in the manufacture of light-emitting diodes (LEDs) . The crosslinking property of organic azides can enhance the performance and lifespan of these devices.

Organic Field-Effect Transistors (OFETs)

Organic azides can also be used in the production of organic field-effect transistors (OFETs) . The crosslinking ability of organic azides can be used to improve the performance of these transistors.

Safety and Hazards

The safety data sheet for a similar compound, benzyl alcohol, indicates that it is combustible and can cause serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-azido-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-7-3-6(10-11-9)2-1-5(7)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSQZOFSBOCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-azidobenzyl alcohol

CAS RN

903562-90-3
Record name (4-azido-2-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-azidobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-azidobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-azidobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-azidobenzyl alcohol
Reactant of Route 5
2-Fluoro-4-azidobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-azidobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.